c-(1-Methyl-1h-imidazol-2-yl)-c-p-tolyl-methylamine dihydrochloride
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Overview
Description
C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride is a chemical compound with the molecular formula C12H16N3•2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles or the use of a Cu(II) catalyst in the Mannich base technique.
Substitution Reactions: The methyl and p-tolyl groups are introduced through substitution reactions, often involving reagents such as methyl iodide and p-tolyl chloride under basic conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and p-tolyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide and p-tolyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to act as an inhibitor or activator of certain enzymes, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Phenylimidazole: Another imidazole derivative with a phenyl group instead of a p-tolyl group.
Histidine: An amino acid containing an imidazole ring, involved in various biological processes.
Uniqueness
C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a p-tolyl group on the imidazole ring makes it a valuable compound for research applications, particularly in the development of new drugs and materials .
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-(4-methylphenyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-3-5-10(6-4-9)11(13)12-14-7-8-15(12)2;;/h3-8,11H,13H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQDNVHYOSPAGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NC=CN2C)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669553 |
Source
|
Record name | 1-(1-Methyl-1H-imidazol-2-yl)-1-(4-methylphenyl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216236-39-3 |
Source
|
Record name | 1-(1-Methyl-1H-imidazol-2-yl)-1-(4-methylphenyl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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